1,3-dimethyl-5H-pyrido[4,3-b]indole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-5H-pyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-8-7-12-13(9(2)14-8)10-5-3-4-6-11(10)15-12/h3-7,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMFRNHNKRLJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196825 | |
| Record name | 5H-Pyrido(4,3-b)indole, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46382-84-7 | |
| Record name | 5H-Pyrido(4,3-b)indole, 1,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046382847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Pyrido(4,3-b)indole, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Dimethyl 5h Pyrido 4,3 B Indole and Its Derivatives
Classical Synthetic Routes
Traditional methods for the construction of the γ-carboline core have relied on established name reactions and thermal processes. These routes often involve multi-step sequences to build the pyridine (B92270) ring onto a pre-existing indole (B1671886) framework.
Modified Pomeranz-Fritsch Isoquinoline Synthesis
Table 1: Synthesis of 5H-pyrido[4,3-b]indole via Modified Pomeranz-Fritsch Reaction researchgate.net
| Starting Material | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| 3-Formylindole | i) Aminoacetaldehyde diethyl acetal, Toluene, Δ, 1h; ii) NaBH4, EtOH; iii) TosCl, Pyridine, RT, 2h | 3-((2,2-Diethoxyethylamino)methyl)-1-tosylindole | 65 |
Acid-Catalyzed Cyclization Approaches
Acid-catalyzed cyclization is a key strategy in the synthesis of various carboline derivatives. A notable application of this method is in the synthesis of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, also known as Trp-P-1, a compound closely related to the target molecule. The synthesis of this derivative has been achieved through the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids, which leads to the formation of a 1,2-dihydro-γ-carboline intermediate. Subsequent dehydrogenation and functional group transformations yield the final amino-substituted γ-carboline.
Thermolysis-Based Syntheses
Thermolysis, or the decomposition of molecules by heat, provides a direct route to the γ-carboline skeleton. The Graebe-Ullmann reaction, which involves the thermolysis of 1-phenyl-1,2,3-benzotriazoles, is a classic example that has been adapted for carboline synthesis. researchgate.netresearchgate.net This method has been successfully employed for the synthesis of 1,3-dimethyl-γ-carboline. The thermal decomposition of the corresponding 1-(4-pyridyl)benzotriazole derivative in a high-boiling solvent or under neat conditions leads to the expulsion of nitrogen gas and subsequent cyclization to form the pyrido[4,3-b]indole ring system. The use of polyphosphoric acid as a solvent and catalyst can facilitate this transformation. epa.gov
Condensation Reactions
Condensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule like water or ammonia, are fundamental in heterocyclic synthesis. While a specific condensation reaction leading directly to 1,3-dimethyl-5H-pyrido[4,3-b]indole is not prominently featured in the surveyed literature, multi-component condensation strategies are known for constructing related heterocyclic frameworks. These reactions offer the advantage of building molecular complexity in a single step from simple starting materials.
Modern Synthetic Strategies
Contemporary approaches to the synthesis of carbolines and other N-heterocycles often employ transition metal catalysis, which can offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.
Palladium-Catalyzed Oxidative Annulations
Palladium-catalyzed reactions have become a powerful tool in organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed oxidative annulation, which involves the formation of a new ring through an oxidative process, has been applied to the synthesis of various indole and carboline derivatives. These reactions often proceed via C-H activation, where a typically inert carbon-hydrogen bond is cleaved and functionalized. nih.gov While specific examples detailing the synthesis of this compound via this method are not abundant, the general strategy has been used to construct related pyridoindole systems. For instance, palladium-catalyzed carbonylative coupling of imines and 2-bromopyridines can generate mesoionic dipoles that undergo cycloaddition with arynes to form polysubstituted pyrido[2,1-a]isoindoles. rsc.org
C-H/N-H Activation Methodologies
The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. In the context of pyrido[4,3-b]indole synthesis, C-H activation strategies can facilitate the formation of the key carbon-carbon and carbon-nitrogen bonds required for the assembly of the heterocyclic core.
Recent advancements have highlighted the use of transition-metal catalysis, particularly with rhodium, in the synthesis of N-alkyl indoles through a redox-neutral C-H activation strategy. pkusz.edu.cn This approach often employs a directing group to guide the catalyst to the desired C-H bond for activation and subsequent annulation with an alkyne. pkusz.edu.cn For instance, a protocol using a traceless nitroso directing group has been developed for the synthesis of a broad range of substituted N-alkyl indoles. pkusz.edu.cn This method utilizes a simple Rh catalyst system and avoids the need for an external oxidant. pkusz.edu.cn While not explicitly detailed for this compound, this methodology provides a conceptual framework for its potential synthesis by selecting appropriately substituted aniline (B41778) and alkyne precursors.
Furthermore, the synthesis of indoles through sequential electrophilic N-H and C-H bond activation has been demonstrated using hypervalent iodine reagents. nih.gov This intramolecular approach allows for the regioselective construction of 2,3-disubstituted indoles from anilines and acetylenes. nih.gov The application of such a strategy to a suitably designed precursor could offer a direct route to the pyrido[4,3-b]indole scaffold.
Electrocyclization Approaches
Electrocyclization reactions, which involve the formation of a sigma bond between the termini of a conjugated system, represent another viable pathway to pyridoindole structures. These reactions can be initiated either thermally or photochemically. A notable example involves the photochemical ring enlargement of 5-substituted quinoline (B57606) 1-oxides to benz[d]-1,3-oxazepines, which can then undergo ring contraction to yield 4-substituted indoles. researchgate.net This sequence highlights the potential of using light-induced transformations to access complex indole derivatives.
While direct electrocyclization to form the this compound core is not extensively documented, the principles of this reaction type are applicable. A hypothetical route could involve the design of a precursor containing a conjugated system that, upon activation, undergoes a 6π-electrocyclization to form the pyridone ring fused to the indole nucleus. Subsequent aromatization would then yield the desired pyrido[4,3-b]indole.
Derivatization from Precursor Compounds
A common and effective method for the synthesis of aromatic heterocycles is the dehydrogenation of their corresponding dihydro-precursors. In the case of this compound, this would involve the aromatization of a 1,3-dimethyl-dihydro-5H-pyrido[4,3-b]indole (a dihydro-γ-carboline). Various oxidizing agents can be employed for this purpose. For example, toluene-p-sulphonyl azide (B81097) has been shown to dehydrogenate 1,4-dihydro-9-methylcarbazole to 9-methylcarbazole. rsc.org This suggests that similar reagents could be effective in the final aromatization step to produce this compound from its dihydro-γ-carboline precursor. The synthesis of the dihydro-γ-carboline itself can be achieved through various methods, including the Fischer indole synthesis. mdpi.com
The Curtius rearrangement is a versatile reaction for the conversion of carboxylic acids to primary amines with one less carbon atom. nih.govrsc.org This reaction proceeds through an acyl azide intermediate which, upon heating, rearranges to an isocyanate that can then be hydrolyzed to the amine. nih.gov This methodology is particularly useful for introducing an amino group onto a pre-existing heterocyclic scaffold.
For the synthesis of an amino-substituted derivative such as 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, one could envision a synthetic route where a precursor carboxylic acid at the 3-position of the pyrido[4,3-b]indole ring system is subjected to the Curtius rearrangement. nih.govdrugfuture.com The reaction is known for its tolerance of a wide range of functional groups and proceeds with retention of stereochemistry, making it a valuable tool in complex molecule synthesis. nih.gov The general steps involve the conversion of the carboxylic acid to an acyl azide, followed by thermal rearrangement to the isocyanate and subsequent trapping with a nucleophile, such as water or an alcohol, to generate the amine or a carbamate, respectively. nih.gov
| Starting Material | Key Reagents | Intermediate | Product | Reference |
| Carboxylic Acid | Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol | Acyl azide, Isocyanate | Boc-protected Amine | nih.gov |
| α-Cyanoester | Hydrazine, Nitrous acid, Ethanol, Acid | Acylhydrazine, Acyl azide, Ethyl carbamate | Amino acid | nih.gov |
| Aliphatic Carboxylic Acid | Di-tert-butyl dicarbonate, Sodium azide | Alkyl azide, Isocyanate | tert-Butyl Carbamate | nih.gov |
Hydrogenolysis is a chemical reaction whereby a carbon-heteroatom bond is cleaved by hydrogen. This method is often employed for the removal of protecting groups, such as benzyl (B1604629) groups from amines. Following deprotection, a subsequent methylation step can be performed to introduce methyl groups at specific positions.
In the context of synthesizing this compound, a potential strategy could involve the use of a precursor with a benzyl group on one of the nitrogen atoms. Hydrogenolysis would remove this protecting group, yielding a secondary amine. This amine could then be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, to afford the final N-methylated product. This sequence of reactions allows for the controlled introduction of substituents on the heterocyclic framework.
Photochemical Synthesis Approaches for Pyridoindole Scaffolds
Photochemical reactions offer unique pathways for the synthesis of complex molecules that are often not accessible through thermal methods. researchgate.net The use of light to induce chemical transformations can lead to the formation of highly strained or complex ring systems.
The photocyclization of diphenylamines to carbazoles is a classic example of a photochemical reaction used to form a fused indole system. researchgate.net Similarly, the photolysis of aniline-pyridines has been shown to produce carbolines. researchgate.net These precedents suggest that a photochemical approach could be employed for the synthesis of the pyrido[4,3-b]indole scaffold. For instance, a suitably substituted enamine or a related conjugated system could undergo a photochemical electrocyclization followed by oxidation to yield the aromatic pyrido[4,3-b]indole core.
More recent studies have explored the iodine-promoted photochemical cyclization of 4,5-diaryl-substituted 1H-pyrrole-2-carboxylates to synthesize various fused indole derivatives. researchgate.net This method demonstrates the potential of using a combination of a photocatalyst and light to construct complex polycyclic aromatic systems. researchgate.net The application of such a strategy to a precursor with the appropriate pyridine and indole moieties could provide a direct route to the this compound skeleton.
| Reactant Type | Reaction | Product Type | Reference |
| Diphenylamines | Photocyclization | Carbazoles | researchgate.net |
| Aniline-pyridines | Photolysis | Carbolines | researchgate.net |
| 4,5-Diaryl-substituted 1H-pyrrole-2-carboxylates | Iodine-promoted photochemical cyclization | Fused indole derivatives | researchgate.net |
| 5-Substituted quinoline 1-oxides | Photochemical ring enlargement and contraction | 4-Substituted indoles | researchgate.net |
Synthesis of Key Analogs and Scaffolds Related to this compound
The construction of the pyrido[4,3-b]indole ring system and its analogs can be achieved through various synthetic strategies. These methods allow for the introduction of diverse substituents and modifications of the saturation level of the pyridine ring, leading to a wide range of derivatives.
The partially saturated derivatives of pyrido[4,3-b]indole, particularly the tetrahydro-γ-carbolines, are of significant interest. The most prominent method for their synthesis is the Pictet-Spengler reaction. rsc.orgnih.gov This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydro-γ-carboline ring system. rsc.org
The classic Pictet-Spengler reaction is a highly effective method for constructing tetrahydro-β-carbolines and their isomers, the tetrahydro-γ-carbolines (2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles). rsc.orgnih.gov The reaction proceeds in two main steps: the initial formation of a Schiff base from an electron-rich β-arylethylamine (like isotryptamine) and a carbonyl compound, followed by a 6-endo-trig cyclization catalyzed by an acid. rsc.org Various Brønsted and Lewis acids can be used as catalysts. wikipedia.org A notable variation utilizes 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst, which allows for high yields of tetrahydro-β-carbolines under mild, non-anhydrous conditions. rsc.org
For the synthesis of chiral tetrahydro-γ-carbolines, organocatalytic asymmetric iso-Pictet-Spengler reactions have been developed. nih.govacs.org One such method employs a chiral thiourea (B124793) and benzoic acid co-catalytic system to facilitate enantioconvergent reactions of chiral racemic β-formyl esters, yielding complex tetrahydro-γ-carbolines with two adjacent stereocenters. nih.govacs.org This approach has proven effective with a range of α-branched and α-benzylic-β-formyl esters. acs.org
Alternative methods for synthesizing the tetrahydro-pyrido[4,3-b]indole scaffold include microwave-assisted intramolecular difunctionalization of o-alkynylanilines. researchgate.net This strategy provides a route to structurally diverse 2,3-fused indoles, including the desired tetrahydro-γ-carboline framework. researchgate.net Furthermore, synthetic routes to 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives have been established, allowing for the exploration of structure-activity relationships related to their central nervous system activities. nih.gov
| Method | Key Reagents/Catalysts | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Pictet-Spengler Reaction | Isotryptamine derivatives, Aldehydes/Ketones, Acid catalyst (e.g., TFA, HCl, HFIP) | Tetrahydro-γ-carbolines | Direct and efficient construction of the core scaffold. rsc.orgnih.gov HFIP can serve as both solvent and catalyst. rsc.org | rsc.orgnih.gov |
| Asymmetric iso-Pictet-Spengler Reaction | β-formyl esters, Chiral thiourea, Benzoic acid | Chiral Tetrahydro-γ-carbolines | Enantioconvergent synthesis providing products with two contiguous stereocenters. nih.govacs.org | nih.govacs.org |
| Microwave-Assisted Intramolecular Difunctionalization | o-Alkynylanilines, AgSbF₆, CF₃COOH | Tetrahydro-1H-pyrido[4,3-b]indoles | Rapid synthesis of structurally diverse fused indoles. researchgate.net | researchgate.net |
The synthesis of aromatic pyrido[4,3-b]indoles with various substituents is crucial for developing new therapeutic agents. Several methods have been established to introduce substituents onto the γ-carboline core.
One approach involves building the substituted pyridine ring onto an existing indole precursor. A simple method for synthesizing 5H-pyrido[4,3-b]indole derivatives with a methoxycarbonyl group at the 4-position was developed based on 1-hydroxyindole (B3061041) chemistry. researchgate.net This strategy allows for the preparation of various 3-substituted methyl 5H-pyrido[4,3-b]indole-4-carboxylates. researchgate.net
Another strategy is the Fischer indole synthesis, a foundational method for creating indole rings from a substituted phenylhydrazine (B124118) and a carbonyl compound under acidic conditions. wikipedia.orgthermofisher.com This reaction can be adapted to construct the entire pyrido[4,3-b]indole system if an appropriately substituted pyridine-based ketone or aldehyde is used with a phenylhydrazine. researchgate.net The choice of acid catalyst, which can be a Brønsted or Lewis acid, is critical for the reaction's success. wikipedia.orgmdpi.com
More modern techniques involving transition-metal catalysis have also been applied. A cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes provides a regioselective route to γ-carbolinones, which are oxidized analogs of the pyrido[4,3-b]indole system. acs.org This method uses an 8-aminoquinoline (B160924) directing group and demonstrates broad substrate scope. acs.org Similarly, palladium-catalyzed dehydrogenative annulation of indole-carboxamides with alkynes has been used to synthesize β- and γ-carbolinones using air as the oxidant. acs.org
A specific synthesis for 4-methyl-pyrido[4,3-b]indoles and their 4-hydroxymethyl derivatives has been developed, which involves key steps like regiospecific chlorination and photochemical cyclization of intermediate triazolopyridones. nih.gov This pathway was created to overcome challenges in synthesizing specific hydrazino-pyridone precursors. nih.gov
| Method | Key Reagents/Catalysts | Substitution Pattern | Key Features | Reference |
|---|---|---|---|---|
| 1-Hydroxyindole Chemistry | 1-Hydroxyindole precursors, Diethyl malonate derivatives, NaOMe/MeOH | 4-Methoxycarbonyl-5H-pyrido[4,3-b]indoles | Builds the substituted pyridine ring onto an indole core. researchgate.net | researchgate.net |
| Photochemical Cyclization | 3-Nitro-4-hydroxy-5-methyl-pyridin-2-(1H)-one, Triazolopyridone intermediates | 4-Methyl and 4-Hydroxymethyl-pyrido[4,3-b]indoles | A multi-step pathway involving photochemical cyclization as a key step. nih.gov | nih.gov |
| Fischer Indole Synthesis | Substituted phenylhydrazines, Pyridine-based ketones/aldehydes, Acid catalyst | Variably substituted pyrido[4,3-b]indoles | A classic, versatile method for constructing the indole portion of the scaffold. wikipedia.orgthermofisher.commdpi.com | wikipedia.orgthermofisher.commdpi.com |
| Cobalt-Catalyzed Annulation | Indolecarboxamides, Alkenes, Cobalt catalyst, 8-Aminoquinoline directing group | γ-Carbolinones | Direct construction of the γ-carbolinone motif from simple olefins. acs.org | acs.org |
Molecular Mechanisms of Action and Cellular Effects of 1,3 Dimethyl 5h Pyrido 4,3 B Indole Analogues
DNA Interaction and Modification
The primary mechanism behind the toxicity of Trp-P-2 and its analogues involves direct and indirect interactions with DNA, leading to damage and interference with cellular processes.
DNA Intercalation Mechanisms
Analogues of 1,3-dimethyl-5H-pyrido[4,3-b]indole, such as Trp-P-1, are capable of inserting themselves between the base pairs of the DNA double helix. nih.govoup.com This process, known as DNA intercalation, is suggested by DNA unwinding assays using topoisomerase I. nih.govoup.com The planar aromatic structure of these molecules facilitates this insertion. psu.edu This intercalation changes the conformation of the DNA, which is a crucial step that can lead to the inhibition of DNA repair enzymes' ability to bind to damaged sites. nih.govoup.com Studies comparing Trp-P-1 with known intercalators like ethidium (B1194527) bromide show similar effects, supporting this mechanism. nih.govoup.com This alteration of the DNA structure is a key initial event in the genotoxicity of these compounds. nih.gov
DNA Adduct Formation
A critical step in the carcinogenicity of Trp-P-2 and its analogues is their metabolic activation into reactive forms that can covalently bind to DNA, forming DNA adducts. oup.comnih.govoup.com The initial activation step involves N-hydroxylation by cytochrome P450 enzymes, particularly from the CYP1A subfamily. oup.comoup.com The resulting N-hydroxy derivative is further activated to a reactive ester that binds to DNA, primarily at the C8 position of guanine (B1146940) bases. oup.comoup.com
Studies have shown that Trp-P-2 and Trp-P-1 are potent inducers of DNA adducts. In a comparative study of 14 heterocyclic aromatic amines administered orally to mice, Trp-P-2 and Trp-P-1 produced the highest levels of DNA adducts in the liver. nih.gov The formation of these adducts is considered a primary cause of the DNA damage that initiates the carcinogenic process. oup.comnih.gov However, some cellular effects, like apoptosis at high concentrations, may be triggered by mechanisms other than adduct formation. nih.gov For instance, the level of DNA adducts was found to be similar in cells treated with both apoptotic and non-apoptotic concentrations of Trp-P-1. nih.gov
Table 1: DNA Adduct Levels in Mouse Liver After Oral Administration of Heterocyclic Aromatic Amines
| Compound | DNA Adduct Level (adducts/10⁸ nucleotides) |
|---|---|
| 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) | High |
| 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) | High |
| 2-amino-9H-pyrido[2,3-b]indole (AalphaC) | High |
Induction of DNA Double-Strand Breaks
The analogue Trp-P-1 has been shown to induce apoptosis (programmed cell death) by causing DNA double-strand breaks (DSBs). oup.comnih.gov This severe form of DNA damage is triggered through the inhibition of topoisomerase I, a nuclear enzyme that alters DNA topology. nih.gov When cells are treated with high concentrations of Trp-P-1, intracellular topoisomerase I activity is inhibited, leading to the accumulation of DSBs. nih.gov The presence of these breaks is confirmed by the phosphorylation of histone H2AX, a known marker for DSBs. nih.gov This induction of DSBs appears to be a key trigger for the apoptotic pathway, more so than the formation of DNA adducts or oxidative damage at these high concentrations. nih.gov
Interference with DNA Repair Pathways
In addition to directly damaging DNA, these compounds also compromise the cell's ability to repair DNA damage.
Trp-P-1 and Trp-P-2 have been found to interfere with DNA excision repair, the cellular mechanism responsible for removing a wide range of DNA lesions, including those induced by UV radiation and chemical adducts. nih.govoup.comnih.gov In Escherichia coli, Trp-P-1 was shown to inhibit the removal of both cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and (6-4) photoproducts, which are DNA lesions caused by UV light. nih.gov This inhibition was dose-dependent and is believed to be the source of the compound's co-mutagenic effect, where it enhances the mutagenicity of other agents like UV radiation. nih.gov The underlying mechanism for this inhibition is thought to be the conformational change in DNA caused by Trp-P-1 intercalation, which hinders the binding of repair enzymes. nih.govoup.com Further studies showed that Trp-P-1 efficiently inhibits the excision of alkylated bases by the AlkA glycosylase, an enzyme involved in base excision repair. researchgate.net
Table 2: Effect of Trp-P-1 on Repair of UV-Induced DNA Lesions in E. coli
| Time After UV Irradiation | % Repair of Cyclobutane Dimers (Control) | % Repair of (6-4)Photoproducts (Control) | Observation with Trp-P-1 |
|---|---|---|---|
| 30 min | 60% | 90% | Clear, concentration-dependent inhibition of repair for both lesion types. |
| 120 min | 75% | N/A | Inhibition of repair persists. |
The inhibitory effects of these compounds extend to specific repair enzymes like T4 endonuclease V. This viral enzyme is a DNA glycosylase that specifically recognizes and initiates the repair of cyclobutane pyrimidine dimers. nih.govoup.com Studies using agarose (B213101) gel electrophoresis have demonstrated that Trp-P-1 inhibits the incision activity of T4 endonuclease V at the site of these dimers. nih.govoup.com Furthermore, gel shift assays confirmed that Trp-P-1 also inhibits the binding of the enzyme to UV-damaged DNA. nih.govoup.com This direct interference with a key repair enzyme's function highlights a specific molecular mechanism for the observed inhibition of DNA repair. nih.gov The intercalation of Trp-P-1 into the DNA is suggested to be the cause of the conformational change that prevents the enzyme from binding and carrying out its function. nih.govoup.com
Implications for UV-Induced DNA Damage Repair
The analogue 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly known as Trp-P-1, has been shown to potentiate the lethal effects of ultraviolet (UV) radiation in cultured mammalian cells, including human and Chinese hamster cells, in a concentration-dependent manner. nih.gov However, the underlying mechanism in mammalian cells appears to differ from that observed in Escherichia coli. In mammalian cells, Trp-P-1 does not inhibit the repair of major UV-induced DNA lesions such as cyclobutane pyrimidine dimers (CPDs) and (6-4)photoproducts. nih.gov Instead, its sensitizing effect is attributed to the induction of an S-phase arrest in the cell cycle. nih.gov
In contrast, studies on E. coli have demonstrated that Trp-P-1 does inhibit the excision repair of UV-induced DNA damage. nih.govnih.gov It clearly inhibits the removal of both CPDs and (6-4)photoproducts from the DNA of UV-irradiated E. coli in a concentration-dependent fashion. nih.gov The proposed mechanism for this inhibition involves the intercalation of Trp-P-1 into the DNA molecule. This intercalation alters the DNA conformation, which in turn hinders the binding of DNA repair enzymes, such as T4 endonuclease V, to the sites of UV damage. nih.govnih.gov This inhibition of repair enzyme binding is believed to be the basis for the co-mutagenic effects of Trp-P-1 observed in the presence of UV radiation. nih.govnih.gov
| Organism | Effect of Trp-P-1 on UV-Induced DNA Damage Repair | Mechanism |
| Mammalian Cells | Potentiates UV-induced lethality | Induces S-phase arrest; does not inhibit repair of major photolesions nih.gov |
| E. coli | Inhibits repair of cyclobutane pyrimidine dimers and (6-4)photoproducts | Intercalates into DNA, altering its conformation and inhibiting the binding of repair enzymes nih.govnih.govnih.gov |
Enzyme and Receptor Modulation
This compound analogues exert significant influence over various enzymes and receptors that are critical for cellular function. Their modulatory activities on tubulin polymerization, topoisomerase I, and monoamine oxidase A are particularly noteworthy.
A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives have been identified as inhibitors of tubulin polymerization. nih.govnih.gov This inhibitory action disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for various cellular processes, most notably mitosis.
The inhibition of tubulin polymerization by these analogues leads to a significant disruption of the cellular microtubule network. nih.govnih.gov This disruption interferes with the normal formation and function of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division. The interference with microtubule dynamics ultimately leads to an arrest of the cell cycle in the G2/M phase and can induce apoptosis, or programmed cell death. nih.govnih.gov
Molecular docking studies have provided insights into the mechanism of tubulin polymerization inhibition by these 5H-pyrido[4,3-b]indole derivatives. nih.gov These studies reveal that the compounds bind to the colchicine (B1669291) binding site on β-tubulin. nih.gov For instance, the derivative known as compound 7k forms hydrogen bonds with the Asnβ258 and Valβ238 residues within this pocket, confirming its interaction with this specific site on the tubulin protein. nih.gov
| Compound Class | Target | Binding Site | Cellular Effect |
| 9-aryl-5H-pyrido[4,3-b]indole derivatives | Tubulin | Colchicine binding site | Inhibition of tubulin polymerization, disruption of microtubule network, G2/M cell cycle arrest, apoptosis nih.govnih.gov |
The analogue 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) has been identified as an inhibitor of topoisomerase I. selleckchem.com This enzyme plays a crucial role in relaxing DNA supercoiling during replication and transcription. The inhibition of topoisomerase I by Trp-P-1 is thought to be a key factor in its cytotoxic effects. selleckchem.com The mechanism of inhibition is believed to be through the intercalation of Trp-P-1 into the DNA, which can lead to DNA double-strand breaks and subsequently trigger apoptosis. selleckchem.com
Analogues of this compound, specifically 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) and 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), have been shown to be potent inhibitors of enzymes involved in monoamine metabolism. nih.gov Research indicates that these compounds inhibit monoamine oxidase type A (MAO-A) more significantly than type B. nih.gov Further studies on Trp-P-2 have confirmed that it is a potent, reversible, and competitive inhibitor of type A monoamine oxidase. nih.gov The inhibition of MAO-A by these β-carboline derivatives suggests they may perturb the levels of biogenic amines in the brain. nih.gov
Aromatic L-amino Acid Decarboxylase Inhibition
One of the notable molecular actions of this compound analogues is the inhibition of aromatic L-amino acid decarboxylase (AADC). A study focusing on the food-derived carcinogenic heterocyclic amine, 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), a structurally related compound, demonstrated its ability to inhibit AADC isolated from the human brainstem. nih.gov The research highlighted that Trp-P-2's inhibitory effect was more pronounced on the enzyme's activity towards L-DOPA compared to 5-hydroxytryptophan. nih.gov This inhibition was found to be competitive with pyridoxal-5-phosphate, a cofactor of AADC, with a Ki value of 163 microM. nih.gov Importantly, the inhibition was reversible, as the enzyme's activity could be fully restored after the removal of Trp-P-2. nih.gov Among a series of tested heterocyclic amines, Trp-P-2 emerged as the most potent inhibitor of AADC activity towards L-DOPA. nih.gov
5-Hydroxytryptamine Receptor Modulation
Analogues of this compound have been shown to modulate the activity of 5-hydroxytryptamine (5-HT) or serotonin (B10506) receptors. Specifically, the food-derived carcinogenic heterocyclic amines 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) and Trp-P-2 have been identified as naturally occurring, unspecific inhibitors of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. nih.gov By inhibiting TPH, these compounds can indirectly modulate the levels of serotonin available to act on its various receptors. Serotonin itself is a crucial monoamine neurotransmitter that regulates a wide array of physiological processes, including mood, cognition, and sleep, through its interaction with at least 14 different receptor subtypes. nih.gov
Adrenergic Alpha(2) Receptor Modulation
The modulation of adrenergic alpha(2) (α2) receptors is another significant aspect of the molecular activity of this class of compounds. The α2-adrenoceptors are integral to various physiological functions, particularly within the cardiovascular and central nervous systems. nih.gov These receptors are categorized into three subtypes: α2A, α2B, and α2C, each potentially activating distinct physiological and pharmacological pathways. nih.gov For instance, the α2A subtype is primarily associated with antihypertensive and bradycardic effects, as well as sedative and hypothermic actions. nih.gov The α2B subtype plays a dominant role in vasoconstriction, while the α2C subtype is implicated in stress-dependent depression and other psychiatric conditions. nih.gov The ability of this compound analogues to interact with these receptors suggests a broad potential for influencing these physiological processes.
Histamine (B1213489) H(1) Receptor Modulation
Modulation of the histamine H(1) receptor represents a further dimension of the pharmacological profile of these compounds. Histamine H1 receptors have been identified on various cell types, including human histiocytic lymphoma cells. nih.gov Studies have demonstrated that these receptors can be modulated by various ligands, leading to downstream cellular effects. For example, in U937 lymphoma cells, the density of H1 receptors was found to increase upon differentiation induced by phorbol-myristate-acetate. nih.gov Furthermore, prolonged exposure to histamine resulted in a dose-dependent down-regulation of these receptors. nih.gov The interaction of this compound analogues with the H1 receptor could therefore influence histamine-mediated signaling pathways.
CFTR Potentiation
A novel and significant area of research has identified 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as a new class of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. acs.org Mutations in the CFTR gene cause cystic fibrosis, a life-threatening genetic disorder. acs.org Small-molecule potentiators can ameliorate the gating defects of the CFTR channel caused by certain mutations. acs.org Structure-activity relationship studies led to the discovery of an enantiomerically pure compound, 39 , which demonstrated good efficacy in rescuing the gating defects of F508del- and G551D-CFTR. acs.org This finding highlights the potential of this chemical scaffold in the development of new therapies for cystic fibrosis. Further research has also identified a spiro[piperidine-4,1'-pyrido[3,4-b]indole] class of co-potentiators that work in synergy with existing CFTR potentiators to restore channel activity in certain minimal function CFTR mutants. nih.govescholarship.org
Cellular Pathway Perturbations
The molecular interactions of this compound analogues translate into significant perturbations of cellular pathways, most notably leading to cell cycle arrest.
Cell Cycle Arrest (e.g., S-phase, G2/M phase)
The analogue 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) has been shown to induce apoptosis and perturb the cell cycle in various cell lines. In normal rat liver derived RL-34 cells, treatment with Trp-P-1 led to apoptotic events and the inhibition of intracellular topoisomerase I activity, which in turn caused DNA double-strand breaks. oup.comnih.gov This DNA damage can trigger cell cycle checkpoints, leading to arrest in the S-phase or G2/M phase, allowing time for DNA repair or, if the damage is too severe, initiating apoptosis. Furthermore, Trp-P-1 has been found to inhibit the repair of UV-induced DNA damage, specifically the removal of cyclobutane dimers and (6-4)photoproducts in E. coli, which can also contribute to cell cycle disruption. nih.gov
Table of Receptor/Enzyme Interactions and Cellular Effects
| Compound/Analogue Class | Target | Effect | Cellular Consequence |
|---|---|---|---|
| 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) | Aromatic L-amino Acid Decarboxylase (AADC) | Inhibition | Altered catecholamine metabolism |
| 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) | Tryptophan Hydroxylase (TPH) | Inhibition | Modulation of serotonin levels |
| This compound Analogues | Adrenergic Alpha(2) Receptors | Modulation | Varied physiological effects (cardiovascular, CNS) |
| This compound Analogues | Histamine H(1) Receptor | Modulation | Altered histamine signaling |
| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Derivatives | CFTR Chloride Channel | Potentiation | Rescue of gating defects in mutant CFTR |
Table of Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | Trp-P-1 |
| 3-amino-1-methyl-5H-pyrido[4,3-b]indole | Trp-P-2 |
| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
| spiro[piperidine-4,1'-pyrido[3,4-b]indole] | |
| L-DOPA | |
| 5-hydroxytryptophan | 5-HTP |
| Serotonin | 5-HT |
Necrosis Induction Mechanisms
While apoptosis is a primary outcome, analogues of this compound can also induce necrosis, a different form of cell death characterized by cell swelling and plasma membrane rupture. The choice between apoptosis and necrosis can be concentration-dependent.
In rat splenocytes, while 20 µM of Trp-P-1 induces apoptosis, a higher concentration of 100 µM was found to cause necrosis. nih.govoup.com Interestingly, this necrotic pathway is also associated with the activation of caspases. Specifically, the necrosis induced by high-concentration Trp-P-1 involves the activation of caspase-9 and caspase-3-like proteases. nih.govoup.com This finding is significant as it demonstrates that caspase activation is not exclusive to apoptosis and can also play a role in necrotic cell death induced by this compound, with the specific initiator caspase (caspase-8 for apoptosis vs. caspase-9 for necrosis) dictating the ultimate cellular fate in this model. nih.gov
Suppression of DNA Synthesis
Beyond inducing cell death, Trp-P-1 has been shown to directly interfere with fundamental cellular processes such as DNA replication. In cultured mammalian cells, including human and Chinese hamster cells, Trp-P-1 efficiently suppresses DNA synthesis. nih.gov This inhibitory effect is dependent on both the concentration of the compound and the duration of exposure. nih.gov The suppression of DNA synthesis leads to an arrest of the cells in the S phase of the cell cycle. nih.gov This S-phase arrest is a significant cellular response to Trp-P-1 and is proposed as the mechanism by which it potentiates UV-induced lethality in mammalian cells, rather than by inhibiting DNA repair as seen in E. coli. nih.gov
Impact on Neurite Outgrowth
The biological activities of pyridoindole derivatives extend to the nervous system, where they can influence neuronal morphology. A study on the pyridoindole derivative (±)-cis ethyl 8-methoxy-6-methyl-3,4,4a,5,9bH-hexahydro-1H-pyrido[4,3-b]indole-2-carboxylate (SMe1EC2M3) demonstrated a positive impact on neurite development. mdpi.com When primary hippocampal neurons were incubated in the presence of 1.50 µM SMe1EC2M3, a significant stimulation in the length of their neurites was observed. mdpi.com This finding suggests that certain analogues of this compound possess neuroplastic properties, highlighting a potential area for further investigation into the diverse effects of this class of compounds. mdpi.com
Effects on Specific Cell Lines and Primary Cell Cultures
The cellular response to this compound analogues varies depending on the cell type and the specific compound. Studies have utilized a variety of cell lines, including HeLa, CHO, lymphoblastoid cells, hepatocytes, splenocytes, thymocytes, and bronchial epithelial cells, to elucidate these effects.
HeLa and CHO Cells
In human cervical cancer (HeLa) and Chinese hamster ovary (CHO) cells, Trp-P-1 has been shown to enhance the lethal effects of UV radiation. This sensitization is not due to the inhibition of DNA repair mechanisms but rather to the induction of S-phase arrest in the cell cycle. nih.gov This disruption of normal cell division processes ultimately contributes to cell death.
Furthermore, a novel 9-aryl-5H-pyrido[4,3-b]indole derivative, identified as compound 7k, has demonstrated potent anti-proliferative activity against HeLa cells. This effect is attributed to the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The half-maximal inhibitory concentration (IC50) for this compound in HeLa cells was determined to be 8.7 ± 1.3 μM.
Hepatocytes
Primary cultured rat hepatocytes are particularly susceptible to the cytotoxic effects of Trp-P-1. Studies have shown that Trp-P-1 is the most cytotoxic among several tested heterocyclic amines, inducing apoptosis in these cells. nih.gov The uptake of Trp-P-1 into hepatocytes is facilitated by monoamine transporters.
At high concentrations (30 microM), Trp-P-1 induces apoptosis in normal rat liver-derived RL-34 cells by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair, which leads to DNA double-strand breaks. dovepress.com Conversely, at lower, non-apoptotic concentrations (1 microM), Trp-P-1 increases the formation of 8-hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage. dovepress.com
Splenocytes and Thymocytes
In rat splenocytes and thymocytes, Trp-P-1 has been found to induce apoptosis. frontiersin.org The compound is transported into these immune cells via monoamine transporters. Interestingly, the apoptotic mechanisms appear to differ between the two cell types, suggesting the activation of distinct downstream pathways following the activation of caspases, a family of proteases crucial for programmed cell death.
Bronchial Epithelial Cells
While direct studies on the effects of this compound analogues on human bronchial epithelial cells are limited, research on the related compound 3-methylindole (B30407) (3-MI) provides some insights. In transfected BEAS-2B human bronchial epithelial cell lines, 3-MI was found to be cytotoxic, with the cells overexpressing cytochrome P450 enzymes 2F1 and 3A4 being the most susceptible. nih.gov This suggests that metabolic activation by these enzymes plays a key role in the toxicity of such compounds in bronchial epithelial cells.
Structure Activity Relationship Sar Studies and Drug Design Principles
Impact of Substituent Patterns on Biological Activity
The nature, position, and orientation of various substituents on the 5H-pyrido[4,3-b]indole ring system play a critical role in determining the biological potency and mechanism of action of the resulting compounds.
The methyl groups at the C1 and C3 positions of the parent compound are foundational to its activity. Studies on related pyrido[4,3-b]indole structures have demonstrated the significance of alkyl substitutions on the pyridine (B92270) ring. For instance, in the related 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole series, the introduction of a methyl group at either the C1 or C3 position was shown to significantly boost the compound's activity as a CFTR potentiator. acs.org Conversely, modifications to these positions can also be detrimental. Research on 4-methyl-substituted γ-carbolines indicated that replacing a methyl group at the C4 position with a hydroxymethyl group led to a decrease in antitumor properties, highlighting the sensitivity of the scaffold to even minor changes in this region. nih.gov The compound 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), a closely related analog, has been extensively studied, and its activity is defined by the dimethyl substitution pattern. nih.govnih.govnih.govnih.gov
Table 1: Effect of Methyl Group Substitution on the Activity of Pyrido[4,3-b]indole Analogs
| Compound Series | Substitution | Observed Effect on Activity | Reference |
|---|---|---|---|
| Tetrahydro-1H-pyrido[4,3-b]indoles | Introduction of CH₃ at C1 or C3 | Considerable boost in activity | acs.org |
Role of Aromatic Substituents (e.g., 9-aryl derivatives)
The introduction of aryl groups, particularly at the N9 position of the indole (B1671886) ring, has been a successful strategy for developing potent analogs. A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were designed and synthesized as potential tubulin polymerization inhibitors. nih.govnih.govfrontiersin.org The structure-activity relationship of these compounds revealed that the nature of the aryl substituent is a key determinant of antiproliferative activity. For example, compound 7k , which features a 3,4,5-trimethoxyphenyl group at the N9 position, displayed the most potent antiproliferative activity against HeLa cancer cells among the tested compounds. nih.govfrontiersin.org This suggests that electron-rich aromatic systems are preferred at this position. This strategy has been explored in other carboline series as well, where n-butyl and phenylpropyl substituents at position 9 were found to yield potent antitumor agents. researchgate.net
Table 2: Antiproliferative Activity of Selected 9-Aryl-5H-pyrido[4,3-b]indole Derivatives
| Compound | Aryl Substituent at N9 | IC₅₀ against HeLa cells (μM) | Reference |
|---|---|---|---|
| 7a | Phenyl | > 50 | nih.gov |
| 7d | 4-Methoxyphenyl | 20.3 ± 2.1 | nih.gov |
| 7j | 3,4-Dimethoxyphenyl | 11.2 ± 1.5 | nih.gov |
| 7k | 3,4,5-Trimethoxyphenyl | 8.7 ± 1.3 | nih.govfrontiersin.org |
Effects of Hydrophobic Chains (e.g., Heptyl group)
While specific studies on heptyl group substitution for 1,3-dimethyl-5H-pyrido[4,3-b]indole are not extensively documented, the effect of hydrophobic alkyl chains has been investigated in the broader carboline family. The introduction of alkyl chains can significantly modulate properties such as lipophilicity, which affects cell membrane permeability and interaction with hydrophobic pockets in target proteins. For instance, studies on N²-alkylated quaternary β-carbolines showed that benzyl (B1604629) and 3-phenylpropyl substituents were optimal for generating significant antitumor agents. nih.gov In another study, N²-benzylation was found to significantly enhance the antimicrobial effects of β-carboline derivatives. nih.gov However, the relationship is not always linear; research on harmine (B1663883) derivatives suggested that a long alkyl chain at the R9 position could potentially reduce cytotoxic activity. researchgate.net This indicates that an optimal length and nature of the hydrophobic chain are required for desired biological activity.
Stereochemistry is a critical factor influencing the biological activity of many drug molecules. For the aromatic 5H-pyrido[4,3-b]indole core, which is planar, cis/trans isomerism is not applicable. However, this principle becomes highly relevant for reduced analogs, such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. In these non-planar structures, substituents can exist in different spatial orientations (e.g., cis or trans), which can dramatically affect their ability to bind to a biological target. libretexts.org Research has shown that racemic mixtures of substituted tetrahydro-pyrido[4,3-b]indoles were active, and subsequent separation led to the identification of a single enantiomerically pure compound with superior efficacy and a promising drug-like profile. acs.org This underscores the importance of controlling stereochemistry during the design of non-aromatic analogs of the pyrido[4,3-b]indole scaffold.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. patsnap.com Several QSAR studies have been performed on carboline derivatives to build predictive models and gain insight into their mechanism of action. researchgate.netnih.govasianpubs.orgresearchgate.net These studies employ a range of molecular descriptors, such as electronic properties (e.g., HOMO-LUMO energy gap, atomic net charge), steric parameters, and hydrophobicity. asianpubs.orgresearchgate.net For example, a statistically reliable QSAR model was developed for a series of γ-carboline derivatives using the Comparative Molecular Field Analysis (CoMFA) method, which correlates the 3D steric and electrostatic fields of molecules with their biological activity. nih.gov Another study on β-carboline derivatives demonstrated an inverse relationship between the HOMO-LUMO gap (a measure of molecular stability) and biological activity, suggesting that less stable, more reactive compounds exhibited higher potency. asianpubs.org These QSAR models serve as valuable tools in the drug discovery process, enabling the virtual screening of new potential derivatives and prioritizing the synthesis of the most promising candidates. numberanalytics.com
Analog Design and Lead Optimization Strategies
Lead optimization is an iterative process in drug discovery where a promising lead compound, like this compound, is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. patsnap.comijddd.com The primary strategy guiding this process is the analysis of structure-activity relationships (SAR). patsnap.com
Key optimization strategies applicable to the pyrido[4,3-b]indole scaffold include:
Analog Synthesis: As demonstrated in the development of 9-aryl derivatives, a common approach involves synthesizing a library of analogs where a specific position on the scaffold is systematically modified with various functional groups. nih.govfrontiersin.org This exploration of chemical space helps to refine the SAR and identify optimal substituents.
Scaffold Hopping: This medicinal chemistry strategy involves replacing the core chemical structure (the scaffold) with a different one while retaining the essential arrangement of functional groups required for biological activity. patsnap.comnumberanalytics.com For carboline-based compounds, this could involve designing analogs based on azaindoles or other related heterocyclic systems to improve properties or discover novel intellectual property. nih.govnih.gov
Bioisosteric Replacement: This technique involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties (a bioisostere). numberanalytics.com For example, a hydroxyl group might be replaced with a thiol or an amine to fine-tune binding interactions or metabolic stability.
Through the cyclical application of design, synthesis, and biological evaluation, these strategies aim to convert a promising lead compound into a viable drug candidate with an optimized profile of efficacy and developability. nih.gov
Development of Selective Modulators
A primary goal in drug design is to create molecules that interact selectively with a specific biological target, thereby minimizing off-target effects. The compound harmine, for instance, can induce the proliferation of pancreatic β-cells, making it a potential therapeutic for diabetes. nih.govacs.org This effect is attributed to its inhibition of the enzyme DYRK1A (dual-specificity tyrosine-regulated kinase 1A). nih.govnih.gov However, harmine's utility is limited by its suboptimal kinase selectivity. acs.orgnih.govresearchgate.net This has prompted extensive research to develop analogues with improved selectivity.
Scientists have explored modifications at several positions on the harmine scaffold to understand and improve its interaction with target kinases. nih.gov Key areas of modification include the 1-, 7-, and 9-positions of the pyrido[4,3-b]indole ring system. researchgate.net
1-Position Modification: Optimization of the substituent at the 1-position has been a successful strategy for enhancing DYRK1A selectivity. acs.orgresearchgate.net Researchers synthesized a series of 15 harmine analogues, leading to the discovery of compounds with excellent DYRK1A inhibition, with IC₅₀ values in the nanomolar range. nih.govnih.gov For example, compound 2-2 showed improved kinase selectivity compared to harmine and also demonstrated the ability to induce human β-cell proliferation. nih.govnih.gov Another analogue, 2-8 , also exhibited significant β-cell proliferation. nih.govnih.gov These findings suggest that modifying the 1-position is a viable approach to developing novel and effective diabetes therapeutics. nih.gov
7-Position Modification: The 7-methoxy group of harmine has also been a target for modification. mdpi.com Scientists have introduced various substituents, including those with terminal methyl esters, carboxamides, carboxylic acids, and amino groups, with varying carbon chain lengths. mdpi.com This effort led to the identification of two compounds, 1-2b and 1-3b , which showed DYRK1A inhibition with IC₅₀ values of 89 nM and 91 nM, respectively. mdpi.com However, these values represented a 3- to 4-fold decrease in potency compared to harmine (IC₅₀ of 27 nM), and the modifications were generally considered limited for further optimization in the context of β-cell proliferation. mdpi.com
9-Position Modification: SAR analysis has also indicated that substitutions at the R9 position of the indole nitrogen can influence biological activity. nih.gov Studies on harmine derivatives revealed that introducing a short alkyl or aryl group at the R9 position increased antitumor activity. nih.gov This highlights another strategic site for modification to modulate the biological profile of the pyrido[4,3-b]indole scaffold.
Table 1: Selective Modulators Based on the Pyrido[4,3-b]indole Scaffold
| Compound | Modification Site | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| Compound 2-2 | 1-Position | DYRK1A Inhibition / β-cell proliferation | Exhibited improved kinase selectivity compared to harmine. nih.govnih.gov | nih.govnih.gov |
| Compound 2-8 | 1-Position | DYRK1A Inhibition / β-cell proliferation | Showed excellent human β-cell proliferation. nih.govnih.gov | nih.govnih.gov |
| Compound 1-2b | 7-Position | DYRK1A Inhibition | Active inhibitor with an IC₅₀ of 89 nM. mdpi.com | mdpi.com |
| Compound 1-3b | 7-Position | DYRK1A Inhibition | Active inhibitor with an IC₅₀ of 91 nM. mdpi.com | mdpi.com |
| R9-substituted analogues | 9-Position | Antitumor Activity | Short alkyl or aryl substitutions increased antitumor activity. nih.gov | nih.gov |
Exploration of Bioisosteric Replacements
Bioisosterism is a fundamental strategy in drug design where a part of a molecule is replaced by another chemical group with similar physical or chemical properties, with the goal of creating a new compound that has improved biological or physical characteristics without significantly changing the chemical structure. This technique is widely used to enhance potency, alter selectivity, improve metabolic stability, and reduce toxicity. researchgate.netnih.gov
In the context of the 5H-pyrido[4,3-b]indole scaffold, bioisosteric replacement has been employed as a sophisticated design strategy. For instance, the entire 5H-pyrido[4,3-b]indole framework has been used as a bioisostere for a carbazole (B46965) ring system. frontiersin.org This strategy led to the design and synthesis of a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors for cancer therapy. frontiersin.org Among the synthesized compounds, 7k , which features a 3,4,5-trimethoxyphenyl group as the A-ring, demonstrated the most potent anti-proliferative activity against HeLa cancer cells, with an IC₅₀ value of 8.7 µM. frontiersin.org Further studies confirmed that compound 7k inhibits tubulin polymerization, disrupts the cellular microtubule network, and induces apoptosis, validating the bioisosteric approach. frontiersin.org
The principle of bioisosteric replacement can also be applied to the substituents attached to the core scaffold. A common tactic is the replacement of metabolically labile groups, such as esters, with more stable five-membered heterocyclic rings like oxadiazoles, triazoles, or thiadiazoles. researchgate.net This can prevent hydrolysis by plasma esterases and improve the compound's pharmacokinetic profile. researchgate.net For example, the replacement of an ester with a 1,3,4-oxadiazole (B1194373) ring has been shown to yield potent inhibitors of human neutrophil elastase (HNE). nih.gov
Another application involves modifying the core itself. In the development of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), researchers started with the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core. nih.govacs.org They explored various acylating groups attached to this core, which can be seen as an exploration of bioisosteric replacements for that part of the molecule. This led to the discovery of an enantiomerically pure compound (compound 39 ) with high efficacy in rescuing the function of mutated CFTR proteins. nih.govacs.org
Table 2: Examples of Bioisosteric Replacements in Pyrido[4,3-b]indole Drug Design
| Original Structure/Group | Bioisosteric Replacement | Therapeutic Goal | Example Outcome | Reference |
|---|---|---|---|---|
| Carbazole Ring | 5H-pyrido[4,3-b]indole scaffold | Develop tubulin polymerization inhibitors | Compound 7k showed potent anti-proliferative activity (IC₅₀ = 8.7 µM). frontiersin.org | frontiersin.org |
| Ester functionality | 5-membered heterocycles (e.g., oxadiazole) | Prevent hydrolysis by plasma esterases | General strategy to create more metabolically stable ligands. researchgate.net | researchgate.net |
| Acylating group on a tetrahydro-pyrido[4,3-b]indole core | Various substituted phenyl and pyrazolyl groups | Develop CFTR potentiators | Discovery of potent and effective CFTR modulators like compound 39. nih.govacs.org | nih.govacs.org |
Advanced Analytical and Characterization Methodologies
Spectroscopic Techniques
NMR spectroscopy is an indispensable tool for the structural analysis of 1,3-dimethyl-5H-pyrido[4,3-b]indole, providing detailed information about the hydrogen and carbon framework of the molecule.
Proton NMR (¹H NMR) analysis would provide the chemical shifts, integration, and coupling constants for each proton in the this compound molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) and pyridine (B92270) ring systems, as well as sharp singlets corresponding to the two methyl groups at the C1 and C3 positions. The precise chemical shifts would be influenced by the electronic environment of each proton within the fused heterocyclic structure.
Table 1: Hypothetical ¹H NMR Data for this compound No experimental data is currently available in the searched resources.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| C1-CH₃ | - | s | - |
| C3-CH₃ | - | s | - |
| H4 | - | d | - |
| H6 | - | d | - |
| H7 | - | t | - |
| H8 | - | t | - |
| H9 | - | d | - |
| N5-H | - | s (broad) | - |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show signals for the two methyl carbons, as well as for the carbons comprising the pyrido[4,3-b]indole ring system. The chemical shifts would differentiate between the carbons in the indole and pyridine portions of the molecule.
Table 2: Hypothetical ¹³C NMR Data for this compound No experimental data is currently available in the searched resources.
| Carbon | Chemical Shift (ppm) |
|---|---|
| C1 | - |
| C1-CH₃ | - |
| C3 | - |
| C3-CH₃ | - |
| C4 | - |
| C4a | - |
| C5a | - |
| C6 | - |
| C7 | - |
| C8 | - |
| C9 | - |
| C9a | - |
| C9b | - |
The planar, aromatic structure of γ-carbolines like this compound suggests a potential for intercalation into DNA. NMR spectroscopy is a powerful technique to study such interactions. Upon binding to DNA, changes in the chemical shifts and line broadening of the ¹H NMR signals of the compound would be expected. These changes, particularly for the aromatic protons, can provide insights into the mode of binding and the specific environment of the molecule within the DNA structure. Furthermore, 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could reveal close spatial proximities between the protons of the compound and the protons of the DNA base pairs, offering more definitive evidence of intercalation and its specific geometry.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the unambiguous determination of its elemental formula (C₁₃H₁₂N₂). The high resolving power of HRMS is also crucial for distinguishing the molecular ion from other ions of the same nominal mass, ensuring accurate formula assignment. Analysis of the isotopic pattern would further confirm the elemental composition.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-amino-1-methyl-5H-pyrido[4,3-b]indole |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. For a compound like this compound, GC-MS analysis would involve vaporizing the sample and separating its components on a capillary column. The retention time, the time it takes for the compound to pass through the column, would serve as an initial identifier.
Upon elution from the GC column, the compound would enter the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process fragments the molecule into a unique pattern of ions. The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions constitutes the mass spectrum, which serves as a chemical fingerprint for identification. While no specific mass spectrum for this compound is available, analysis of related β-carbolines like harmane has been documented, demonstrating the utility of GC-MS in identifying these structures.
Tandem Mass Spectrometry (MS-MS)
Tandem Mass Spectrometry (MS-MS) provides an additional layer of structural confirmation and is particularly useful for analyzing complex mixtures. In an MS-MS experiment, a specific ion from the initial mass spectrum (the precursor ion) is selected and subjected to further fragmentation. This process, known as collision-induced dissociation (CID), generates a set of product ions.
For this compound, the molecular ion would be selected as the precursor. The resulting product ion spectrum would be highly specific to its molecular structure, allowing for unambiguous identification even in the presence of interfering substances. This technique is crucial for metabolite identification and quantification in complex biological matrices.
Chromatographic Separation and Quantification
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. It is extensively used for the analysis of pyrido[4,3-b]indole derivatives in various samples.
Detection of Compound and Metabolites
For the detection of this compound and its potential metabolites, a reversed-phase HPLC system would likely be employed. Separation would be achieved on a C18 column with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
Detection can be accomplished using several methods. A Diode-Array Detector (DAD) or UV-Vis detector would measure the absorbance of the compound at specific wavelengths. More specific and sensitive detection can be achieved with a fluorescence detector (FLD), as many carboline structures are naturally fluorescent. For the most definitive identification, the HPLC system would be coupled to a mass spectrometer (LC-MS), providing both retention time and mass spectral data. This approach has been successfully used to detect related compounds like 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) and 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) in biological fluids nih.gov.
Quantification in Biological Samples
Accurate quantification of this compound in biological samples such as plasma, urine, or tissue homogenates would be critical for pharmacokinetic and toxicology studies. HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.
The method would involve developing a calibration curve using standards of the pure compound. An internal standard, a structurally similar molecule added at a known concentration to all samples, would be used to correct for variations in sample preparation and instrument response. Quantification is typically performed in Selected Reaction Monitoring (SRM) mode, where the mass spectrometer is set to detect a specific precursor-to-product ion transition, minimizing background interference and enhancing sensitivity. Studies on related β-carbolines like harmane and norharmane have established robust LC-MS/MS methods for their quantification in diverse matrices, including meat and human blood nih.govnih.govnih.gov.
Cellular and Molecular Assays for Mechanistic Elucidation
To understand the biological activity and mechanism of action of this compound, a variety of cellular and molecular assays would be necessary. While no specific studies on this compound are available, research on other 5H-pyrido[4,3-b]indole derivatives provides a framework for potential investigations.
For instance, studies on 9-aryl-5H-pyrido[4,3-b]indole derivatives have utilized a range of assays to evaluate their potential as anticancer agents nih.gov. These include:
Anti-proliferative assays: The MTT assay could be used to measure the compound's effect on the viability and proliferation of various cell lines.
Cell Cycle Analysis: Flow cytometry would be employed to determine if the compound induces cell cycle arrest at specific phases (e.g., G2/M).
Apoptosis Assays: Techniques such as Annexin V staining could reveal if the compound induces programmed cell death.
Tubulin Polymerization Assays: Given that some related compounds target microtubules, in vitro assays could assess the effect of this compound on tubulin polymerization nih.gov.
Additionally, based on the activities of other carbolines, assays could be designed to investigate effects on specific molecular targets, such as monoamine oxidase (MAO) inhibition or interaction with various neurotransmitter receptors. Studies on the metabolic activation of the related Trp-P-2 in isolated hepatocytes provide a model for investigating the biotransformation and potential genotoxicity of this compound nih.gov.
The table below summarizes hypothetical applications of these assays for the target compound, based on methodologies used for its structural analogs.
| Assay Type | Potential Application for this compound | Example from Related Compounds |
| MTT Assay | Evaluate cytotoxic or anti-proliferative effects on cancer cell lines. | 9-aryl-5H-pyrido[4,3-b]indole derivatives tested against HeLa and other cancer cells nih.gov. |
| Flow Cytometry | Determine effects on cell cycle progression. | 9-aryl-5H-pyrido[4,3-b]indole derivatives shown to cause G2/M phase arrest nih.gov. |
| Annexin V Staining | Assess the induction of apoptosis. | 9-aryl-5H-pyrido[4,3-b]indole derivatives shown to induce apoptosis nih.gov. |
| Hepatocyte Metabolism | Study metabolic activation pathways and potential for DNA adduct formation. | Trp-P-2 metabolism and covalent binding to macromolecules studied in rat hepatocytes nih.gov. |
Gel Electrophoresis (e.g., Agarose (B213101) Gel Electrophoresis)
Gel electrophoresis is a foundational technique for separating macromolecules like DNA based on size. In the context of Trp-P-2, it is particularly valuable for assessing DNA damage. The single-cell gel electrophoresis (SCGE) or "comet assay" is a sensitive version of this method used to detect DNA strand breaks in individual cells. rsc.org When cells are exposed to a genotoxic agent like Trp-P-2, their DNA can become fragmented. nih.gov In the comet assay, cells are embedded in an agarose gel on a microscope slide, lysed, and then subjected to an electric field. nih.govjpp.krakow.pl The fragmented DNA migrates away from the nucleus, forming a "comet tail," and the length and intensity of this tail are proportional to the amount of DNA damage. nih.gov
Research has employed this technique to evaluate the genotoxicity of Trp-P-2 and the potential protective effects of other compounds. For instance, human intervention studies have monitored DNA damage in lymphocytes after exposure to Trp-P-2, using the comet assay to quantify the extent of DNA migration. nih.gov These studies measure the reduction in Trp-P-2-induced DNA damage following the consumption of dietary agents, demonstrating the utility of gel electrophoresis in assessing both genotoxicity and chemoprevention. nih.govnih.gov
| Parameter | Description | Typical Finding with Trp-P-2 | Reference |
|---|---|---|---|
| Principle | Separation of fragmented DNA in an agarose gel matrix under an electric field. | - | jpp.krakow.pl |
| Indicator Cells | Human lymphocytes are commonly used indicator cells in human intervention studies. | - | rsc.org |
| Endpoint Measured | DNA migration (comet tail length/intensity) quantifies DNA single- and double-strand breaks. | Trp-P-2 induces a significant increase in DNA migration, indicating genotoxic damage. | nih.govovid.com |
| Application | Assessing DNA damage induced by Trp-P-2 and evaluating the protective effects of dietary components. | Coffee consumption has been shown to significantly reduce Trp-P-2-induced DNA damage in human lymphocytes. | nih.gov |
Gel Shift Assays (for DNA-protein binding)
The electrophoretic mobility shift assay (EMSA), or gel shift assay, is a widely used technique to study the interactions between proteins and nucleic acids. The principle is based on the observation that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free, unbound DNA fragment. This results in a "shift" in the position of the DNA band on the gel.
While direct studies employing gel shift assays specifically for this compound were not prominently identified, this methodology is highly relevant for investigating its mechanisms of action. For example, Trp-P-2 is known to be metabolically activated to intermediates that form adducts with DNA. These adducts can alter DNA conformation and may influence the binding of DNA repair enzymes, transcription factors, or other DNA-binding proteins. A gel shift assay could be designed to test whether Trp-P-2-DNA adducts enhance or inhibit the binding of a specific protein to its target DNA sequence. A radiolabeled DNA probe containing the protein's binding site would be incubated with the purified protein and crude cell extracts, with and without prior treatment with Trp-P-2, and the resulting complexes would be resolved by gel electrophoresis.
DNA Unwinding Assays (for DNA intercalation)
DNA unwinding assays are crucial for determining if a compound can intercalate, or insert itself, between the base pairs of a DNA double helix. This action can interfere with DNA replication and transcription. Topoisomerases are enzymes that regulate the winding of DNA, and assays monitoring their activity are a common way to assess intercalation. Intercalating agents can inhibit the ability of topoisomerase I to religate the DNA strand after it makes a single-strand cut to relieve supercoiling, leading to an accumulation of cleaved DNA.
Studies on carboline derivatives, the chemical class to which Trp-P-2 belongs, have shown that they can affect the activities of DNA topoisomerases. tandfonline.com Some β-carboline derivatives have been demonstrated to intercalate into DNA. mdpi.com This suggests that Trp-P-2 may also exert its effects through a similar mechanism. In a typical DNA unwinding or topoisomerase inhibition assay, supercoiled plasmid DNA is incubated with a topoisomerase enzyme in the presence and absence of the test compound (Trp-P-2). The different topological forms of the DNA (supercoiled, relaxed, and linear) are then separated by agarose gel electrophoresis. An effective intercalator that inhibits topoisomerase activity will prevent the relaxation of the supercoiled DNA, resulting in a different banding pattern on the gel compared to the control.
Flow Cytometry (for cell cycle analysis)
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a large population of cells. For cell cycle analysis, cells are typically fixed, permeabilized, and stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of each cell is directly proportional to its DNA content. A flow cytometer then measures the fluorescence of thousands of individual cells, allowing for the generation of a histogram that displays the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).
Compounds that damage DNA or interfere with cellular replication machinery often cause cells to arrest at specific cell cycle checkpoints. While extensive data for Trp-P-2 is limited, studies on the closely related compound 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) demonstrate the utility of this method. Treatment of rat liver cells (RL-34) with Trp-P-1 led to distinct changes in cell cycle distribution depending on the concentration. oup.com A low, non-apoptotic concentration induced cell cycle arrest in the G2/M phase, while a high, apoptotic concentration caused an arrest in the G0/G1 phase. oup.com This type of analysis is critical for understanding the cytotoxic and mutagenic mechanisms of heterocyclic amines.
| Treatment Condition | Sub-G1 (%) (Apoptotic) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| Control (0 h) | 1.5 | 63.9 | 18.5 | 17.6 |
| Trp-P-1 (1 µM, 24 h) | 2.1 | 36.5 | 18.3 | 45.2 |
| Trp-P-1 (30 µM, 24 h) | 19.7 | 67.5 | 7.7 | 5.1 |
Immunofluorescence Staining (for microtubule analysis)
Immunofluorescence staining is a microscopy technique used to visualize the location and distribution of specific proteins or antigens within a cell. It involves the use of specific primary antibodies that bind to the target protein (e.g., tubulin, a component of microtubules) and secondary antibodies conjugated to fluorophores that bind to the primary antibodies, allowing for visualization with a fluorescence microscope. The microtubule cytoskeleton is essential for cell division, structure, and intracellular transport, and it is a target for some anti-cancer drugs.
Western Blotting (for protein expression/release)
Western blotting, or immunoblotting, is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. The process involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. This method is crucial for understanding how a compound like Trp-P-2 affects cellular function by altering the expression levels of key proteins.
The metabolic activation of Trp-P-2 is primarily carried out by cytochrome P450 (CYP) enzymes, particularly those in the CYP1A family. oup.com Western blotting has been used to investigate how different agents can induce the expression of these enzymes, thereby affecting the genotoxicity of Trp-P-2. oup.comoup.com For example, studies have used immunoblot analysis to show that treatment of rat liver microsomes with certain inducers leads to a marked increase in the protein levels of CYP1A1, CYP1A2, and other enzymes that metabolize Trp-P-2. oup.comoup.com This analysis helps to elucidate the pathways of metabolic activation and detoxification. researchgate.net
| Target Protein | Experimental System | Treatment/Condition | Observation | Reference |
|---|---|---|---|---|
| CYP1A1/1A2 | Rat Liver Microsomes | Treatment with N-benzylimidazole (BI), a CYP inducer. | Marked induction (~11-fold) in the protein levels of CYP1A2. | oup.com |
| CYP2B1/2B2 | Rat Liver Microsomes | Treatment with N-benzylimidazole (BI). | Significant induction (~21-fold) in the protein levels of CYP2B2. | oup.com |
| CYP2E1 | Mouse Liver Microsomes | Analysis of constitutive expression in p53(+/–) knockout mice. | Constitutive expression of CYP2E1 detected; no significant change with BBN treatment. | oup.com |
| CYP3A2 | Rat Liver Microsomes | Treatment with N-benzylimidazole (BI). | ~4-fold increase in the protein level of CYP3A2. | oup.com |
Radio-Chemical Purity Tests (for tritiated derivatives)
When studying the metabolic fate, distribution, and macromolecular binding of a compound like Trp-P-2, researchers often use a radiolabeled version, such as a tritiated ([³H]) derivative. The use of [³H]Trp-P-2 allows for highly sensitive tracking and quantification of the compound and its metabolites in biological samples. Before such studies can be conducted, it is imperative to determine the radiochemical purity of the labeled compound. Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form.
High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) are standard methods for assessing radiochemical purity. In this process, the radiolabeled compound is chromatographed, and the distribution of radioactivity is measured using a radioactivity detector (e.g., a flow scintillation counter for HPLC or a phosphorimager for TLC). The purity is calculated as the radioactivity in the peak corresponding to the authentic, unlabeled compound divided by the total radioactivity detected. Ensuring high radiochemical purity (typically >98%) is critical to guarantee that the observed biological effects and distribution patterns are due to the compound of interest and not to radioactive impurities.
32P-Postlabeling Analysis (for DNA adducts)
The ³²P-postlabeling analysis is an exceptionally sensitive method for the detection of DNA adducts, which are segments of DNA that have become covalently bonded to a chemical. springernature.comnih.govnih.gov This technique is particularly valuable for identifying DNA modifications resulting from exposure to carcinogens like this compound. The methodology can detect extremely low levels of DNA damage, as low as one adduct in a population of 10⁹ to 10¹⁰ normal nucleotides, using just a few micrograms of a DNA sample. springernature.comnih.govnih.govsemanticscholar.org
The procedure is executed in four primary stages: springernature.comnih.govnih.gov
Enzymatic Digestion of DNA: The DNA sample is broken down into its constituent nucleoside 3'-monophosphates.
Enrichment of Adducts: The modified nucleotides (adducts) are concentrated from the digest.
Radiolabeling of Adducts: The adducts are radioactively labeled using T4 polynucleotide kinase, which facilitates the transfer of ³²P-orthophosphate from [γ-³²P]ATP.
Chromatographic Separation and Quantification: The labeled adducts are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). springernature.comspringernature.com Detection and quantification are achieved by measuring their radioactive decay. springernature.comnih.govnih.gov
This analytical method is widely applied in various research areas, including the monitoring of human exposure to environmental carcinogens, assessing the genotoxic properties of chemicals, and understanding the metabolic pathways that lead to the activation of carcinogens. springernature.comnih.govnih.gov
Research Findings: Studies utilizing ³²P-postlabeling combined with HPLC have been instrumental in quantifying the DNA adducts formed by various heterocyclic aromatic amines (HAAs). In a comparative study in mice, this compound (also known as Trp-P-2) was found to induce one of the highest levels of DNA adducts in the liver, alongside the structurally similar compound 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1). nih.gov The high level of DNA adduct formation underscores the genotoxic potential of this compound. nih.gov Further research has demonstrated that dietary components can influence the formation of these adducts; for instance, short-term dietary supplementation with the natural anthraquinone purpurin was shown to inhibit the formation of hepatic DNA adducts in mice that were administered Trp-P-2. researchgate.net
| Compound | Relative DNA Adduct Level in Mouse Liver nih.gov |
| This compound (Trp-P-2) | High |
| 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) | High |
| 2-amino-9H-pyrido[2,3-b]indole (AαC) | High |
TPHB Assay (for hemoglobin adducts)
The TPHB assay is a quantitative method developed for the estimation of exposure to certain pyrido[4,3-b]indoles through the analysis of their binding to hemoglobin, the protein in red blood cells. While detailed studies on a TPHB assay specifically for this compound are not widely documented, the methodology has been successfully established for the closely related compound 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1). nih.gov This method serves as a valuable model for understanding how hemoglobin adducts of similar compounds can be measured.
The principle of the assay relies on using a surrogate marker for the carcinogen-hemoglobin adduct. Stable hemoglobin adducts are useful biomarkers as they reflect exposure over a longer period—up to 120 days in humans—compared to metabolites found in blood or urine. nih.gov
The methodology for the analogous Trp-P-1 involves the following steps: nih.gov
Isolation of Hemoglobin: Hemoglobin is isolated from blood samples.
Acid Hydrolysis: The isolated hemoglobin, along with its adducts, undergoes strong acidic treatment (e.g., 6 N HCl at 110°C for 24 hours). This process cleaves the peptide bonds of the globin protein.
Formation of TPHB: The hydrolysis yields several derivatives of the adducted compound. One of these derivatives, termed TPHB, is particularly suitable for detection due to its strong fluorescence and constitutes a significant portion (approximately 50%) of the total hemoglobin adducts.
Fluorescence Detection and Quantification: TPHB is then quantified using its fluorescent properties, allowing for a precise measurement of the original adduct levels.
Research Findings: In studies on the related compound Trp-P-1, the TPHB assay confirmed a linear relationship between the administered dose and the level of binding to both liver DNA and hemoglobin in rats. nih.gov This demonstrates the assay's utility for quantitative dosimetry. The application of this assay to human blood samples from healthy individuals revealed detectable levels of TPHB in all subjects, suggesting widespread human exposure to these types of carcinogenic compounds, likely through sources such as cooked foods. nih.gov These findings highlight the potential of using hemoglobin adduct assays, like the TPHB method, to monitor human exposure to this compound and its related compounds. nih.gov
| Analyte | TPHB (derived from Trp-P-1) nih.gov |
| Matrix | Human Hemoglobin |
| Detection Range | 0.23 to 4.33 pmol/g hemoglobin |
| Significance | Indicates environmental exposure in healthy individuals. |
Computational Chemistry and in Silico Approaches
Molecular Docking Studies (e.g., with colchicine (B1669291) binding sites)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecule ligands, such as pyridoindole derivatives, might interact with a protein's binding site.
Research into the anticancer potential of pyrido[4,3-b]indoles has often focused on their ability to inhibit tubulin polymerization, a critical process in cell division. nih.gov Microtubules are major components of the cytoskeleton and are formed by the polymerization of α- and β-tubulin proteins. nih.gov Small molecules that interfere with this process are valuable as anticancer agents. nih.gov The colchicine binding site on β-tubulin is a well-established target for such inhibitors. nih.govresearchgate.net
Molecular docking studies on derivatives of 5H-pyrido[4,3-b]indole have been performed to elucidate their binding mechanism at this site. For example, a study on 9-aryl-5H-pyrido[4,3-b]indole derivatives showed that these compounds could effectively occupy the colchicine binding pocket. nih.gov In one instance, a derivative identified as compound 7k was shown to be largely buried within the β-subunit of tubulin. The docking analysis revealed specific interactions crucial for stabilizing the complex: a hydrogen bond formed between the oxygen of a methoxyl group and the residue Asnβ258, while the nitrogen atom of the 5H-pyrido[4,3-b]indole core formed another hydrogen bond with Valβ238. nih.gov These results strongly suggest that the pyrido[4,3-b]indole scaffold can serve as a core structure for developing novel tubulin polymerization inhibitors that target the colchicine site. nih.gov
| Ligand | Protein Target | Binding Site | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|---|
| Compound 7k (9-aryl-5H-pyrido[4,3-b]indole derivative) | α,β-tubulin | Colchicine Binding Site (β-subunit) | Asnβ258 | Hydrogen Bond | nih.gov |
| Compound 7k (9-aryl-5H-pyrido[4,3-b]indole derivative) | α,β-tubulin | Colchicine Binding Site (β-subunit) | Valβ238 | Hydrogen Bond | nih.gov |
Molecular Dynamics Simulations (e.g., DNA-ligand complexes)
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of atoms and molecules over time. This technique is particularly valuable for studying the stability of ligand-receptor complexes and the dynamic behavior of molecules in a solution environment, such as water. nih.gov
While specific MD simulation studies on 1,3-dimethyl-5H-pyrido[4,3-b]indole are not widely documented, research on its close analog, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), suggests that it interacts with DNA. nih.gov Trp-P-1 has been shown to inhibit DNA excision repair by changing the DNA conformation through intercalation. nih.gov MD simulations are the ideal tool to explore such phenomena at a molecular level.
For instance, extended MD simulations have been successfully used to study the interaction between other indole-containing molecules and DNA duplexes. nih.gov These simulations can reveal stable binding modes, reproduce specific hydration patterns observed in experiments, and clarify the conformational substates a ligand can adopt. nih.gov By applying MD simulations to a this compound-DNA complex, researchers could investigate the stability of the intercalated state, identify the specific hydrogen bonds and van der Waals interactions involved, and calculate the binding free energy, thus providing a thermodynamic basis for the interaction. Such simulations have been critical in understanding how minor groove binders and intercalating agents exert their biological effects. nih.govnih.gov
Quantum Chemical Calculations (e.g., for photophysical properties)
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are employed to calculate optimized molecular geometries, atomic charges, and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
These calculations are crucial for understanding the photophysical properties of compounds. For the broader class of pyridoindoles, theoretical calculations have been used to study their behavior in both ground and excited states. nih.gov Such studies can explain phenomena like solvatochromism (the change in color with solvent polarity) and intramolecular charge transfer (ICT), which are vital for the development of fluorescent probes and sensors. nih.gov For example, calculations on related 9H-pyrido[2,3-b]indoles demonstrated a planarized intramolecular charge-transfer (PLICT) state, which influences the luminescence quantum yield in different solvents. nih.gov
By applying quantum chemical calculations to this compound, one could predict its absorption and emission spectra, dipole moments in the ground and excited states, and the nature of its electronic transitions. This information is fundamental for designing applications in materials science, such as organic light-emitting diodes (OLEDs) or as fluorescent markers for biological imaging. nih.gov
| Calculated Property | Significance | Typical Method | Reference |
|---|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. | DFT (e.g., B3LYP) | researchgate.net |
| HOMO-LUMO Energies | Determines the electronic band gap, related to reactivity and electronic transitions. | DFT | researchgate.net |
| Dipole Moments (Ground and Excited State) | Indicates the molecule's polarity and how it changes upon photoexcitation, explaining solvatochromic shifts. | Solvatochromic Shift Methods, TD-DFT | researchgate.net |
| Photophysical Properties (Absorption/Emission λ) | Predicts the color and fluorescence characteristics. | TD-DFT | nih.gov |
Cheminformatics and Virtual Screening
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. When combined with virtual screening, it becomes a powerful engine for drug discovery. mdpi.com Virtual screening is the process of computationally searching vast libraries of small molecules to identify those that are most likely to bind to a drug target. plos.org
The this compound scaffold can be used as a query in virtual screening campaigns. The process typically begins with an analysis of known active compounds to create a pharmacophore model—a map of the essential features required for biological activity. researchgate.net Alternatively, structure-based screening can be performed if the 3D structure of the biological target is known.
Using similarity searching algorithms, large compound databases can be filtered to find molecules with structural or physicochemical similarity to the pyridoindole core. plos.org These "hits" can then be subjected to further computational analysis, such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, to prioritize a smaller, more manageable number of candidates for synthesis and experimental testing. This approach accelerates the discovery of new lead compounds by focusing resources on molecules with the highest probability of success. mdpi.com
In Silico Prediction of Biological Activity
Beyond identifying potential binders, computational tools can predict the likely biological activities and pharmacokinetic properties of a molecule based solely on its structure. nih.gov This is achieved using quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on extensive databases of experimental data.
For a compound like this compound, online tools and specialized software can predict a wide range of properties. The biological activity spectrum can be estimated using programs like PASS (Prediction of Activity Spectra for Substances), which might suggest potential activities such as enzyme inhibition or receptor antagonism. researchgate.net
Furthermore, its "drug-likeness" and ADME profile can be assessed. nih.gov This includes predictions of:
Physicochemical Properties : Molecular weight, LogP (lipophilicity), and water solubility. researchgate.net
Pharmacokinetics : Oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450 (CYP) isoforms. researchgate.net
Medicinal Chemistry Friendliness : Alerts for chemically reactive or promiscuous groups.
For example, the analog Trp-P-1 is a known mutagen and carcinogen that can induce nitric oxide production in macrophages and arrest the cell cycle. nih.govnih.gov An in silico model trained on such data might predict similar toxicological flags or carcinogenic potential for structurally related compounds, guiding safer drug design.
| Parameter | Predicted Value/Property | Implication | Reference |
|---|---|---|---|
| LogP | ~2.0-4.0 | Good lipophilicity for membrane permeability. | researchgate.net |
| Water Solubility | Poor to moderate | May require formulation strategies to improve. | researchgate.net |
| Oral Bioavailability | High | Likely to be well-absorbed when taken orally. | nih.gov |
| CYP Inhibition | Potential inhibitor of CYP2C9/2C19 | Risk of drug-drug interactions with other medications. | researchgate.net |
| Drug-Likeness | Acceptable | Complies with common rules (e.g., Lipinski's Rule of Five). | nih.gov |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The development of efficient, scalable, and versatile synthetic routes is fundamental to enabling comprehensive biological evaluation of 1,3-dimethyl-5H-pyrido[4,3-b]indole and its analogues. While general methods for producing pyridoindole cores exist, future research should focus on optimizing these for this specific scaffold.
Key future objectives include:
Adaptation of Modern Coupling Reactions: Future efforts could focus on adapting modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to construct the pyrido[4,3-b]indole core with high efficiency and regioselectivity. oup.com This could involve the coupling of appropriately substituted pyridine (B92270) and aniline (B41778) derivatives followed by an intramolecular cyclization.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields for various indole (B1671886) syntheses, including the Fischer indole process. openmedicinalchemistryjournal.com Applying this technology to the synthesis of this compound could provide a rapid and efficient pathway for generating a library of related compounds for screening.
Flow Chemistry Processes: For scalable production, the development of a continuous flow synthesis process would be highly advantageous. This approach offers precise control over reaction parameters, improved safety, and higher throughput compared to traditional batch methods, making it ideal for producing the quantities needed for advanced preclinical studies.
Green Chemistry Approaches: Investigating the use of eco-friendly solvents, reusable catalysts, and energy-efficient conditions will be crucial for developing sustainable synthetic methods. openmedicinalchemistryjournal.com Protic ionic liquids, for example, have been used as recyclable catalysts for Fischer indole synthesis and could be explored in this context. openmedicinalchemistryjournal.com
Identification of Additional Molecular Targets and Pathways
The specific molecular targets of this compound are currently unknown. A critical area of future research is the systematic identification of its biological binding partners and the elucidation of the downstream pathways it modulates.
Future research strategies should include:
Comparative Target Screening: The closely related analogue, Trp-P-1, is known to interact with several biological molecules and pathways. It induces apoptosis through the caspase-9 pathway in hepatocytes, promotes nitric oxide production via NF-κB activation in macrophages, and inhibits DNA repair mechanisms. oup.comnih.govnih.gov A logical first step would be to investigate whether this compound interacts with these same targets. The absence of the 3-amino group is expected to significantly alter its binding properties and functional effects, providing valuable initial structure-activity relationship (SAR) data.
Broad-Based Kinase Profiling: The indole nucleus is a common feature in many kinase inhibitors. nih.gov Screening this compound against a large panel of human kinases could rapidly identify novel and potent inhibitory activities relevant to oncology, immunology, or other disease areas.
Affinity-Based Proteomics: Employing chemical proteomics techniques, such as affinity chromatography using an immobilized version of the compound, could identify direct binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry would provide an unbiased map of the compound's molecular targets.
Phenotypic Screening and Target Deconvolution: High-content screening in various disease-relevant cellular models (e.g., cancer cell lines, immune cells) can uncover novel phenotypes induced by the compound. Subsequent target deconvolution efforts, using genetic or proteomic approaches, can then link the observed phenotype to a specific molecular target.
Advanced SAR and QSAR Modeling for Potency and Selectivity
Once initial biological activities are identified, future research must focus on systematically optimizing the potency and selectivity of the this compound scaffold. This will involve the synthesis of an analogue library and the application of advanced computational modeling.
Future research in this area would entail:
Library Synthesis: A focused library of derivatives should be synthesized to explore the SAR. Modifications would be made at various positions of the tricyclic core to probe the effects of sterics, electronics, and hydrophobicity on biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: As data is generated for a series of analogues, 2D and 3D-QSAR models can be developed. nih.gov These models mathematically correlate the structural features of the molecules with their biological activity. Techniques like kernel-based partial least squares (KPLS) using 2D fingerprint descriptors or 3D-QSAR pharmacophore modeling can provide predictive models to guide the design of new, more potent compounds. nih.govresearchgate.net For instance, a 3D-QSAR study on related pyrido[3,4-b]indoles identified a four-point pharmacophore model that was crucial for anticancer activity. researchgate.net
Predictive Modeling for Off-Target Effects: In addition to potency, QSAR models can be trained to predict potential off-target activities or toxicity, allowing for the early deselection of compounds with unfavorable profiles and the design of more selective molecules.
Table 1: Hypothetical Analogue Set for a Future QSAR Study
| Compound ID | Scaffold | R1 | R2 | R3 | R4 |
|---|---|---|---|---|---|
| Lead | This compound | -CH₃ | -H | -CH₃ | -H |
| Analogue-01 | 5H-pyrido[4,3-b]indole | -C₂H₅ | -H | -CH₃ | -H |
| Analogue-02 | 5H-pyrido[4,3-b]indole | -CH₃ | -H | -C₂H₅ | -H |
| Analogue-03 | 5H-pyrido[4,3-b]indole | -CH₃ | -H | -CH₃ | -F |
| Analogue-04 | 5H-pyrido[4,3-b]indole | -CH₃ | -H | -CH₃ | -OCH₃ |
| Analogue-05 | 5H-pyrido[4,3-b]indole | -Cyclopropyl | -H | -CH₃ | -H |
Development of Advanced Analytical Techniques for Biological Monitoring
To advance this compound from a laboratory chemical to a potential therapeutic agent, robust and sensitive analytical methods are required for its detection and quantification in biological systems.
Future research should prioritize:
LC-MS/MS Method Development: The gold standard for bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Future work must focus on developing and validating a highly sensitive and specific LC-MS/MS method for quantifying the parent compound and its primary metabolites in matrices such as plasma, urine, and tissue homogenates. This is essential for pharmacokinetic and drug metabolism studies.
Metabolite Identification: In conjunction with method development, studies using high-resolution mass spectrometry should be conducted to identify the major metabolites of this compound formed by liver microsomes or in vivo. Understanding its metabolic fate is critical for evaluating its drug-like properties.
High-Throughput Assays: For screening purposes, developing simpler, faster analytical methods would be beneficial. Future research could explore the creation of a specific enzyme-linked immunosorbent assay (ELISA) or a colorimetric assay, similar to methods developed for other indole compounds, which could be used for rapid quantification in certain applications. unifi.it
GC-MS for Volatile Derivatives: Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical tool, particularly for compounds that are volatile or can be derivatized to become volatile. nih.gov Its applicability for detecting this compound or specific metabolites should be assessed as a complementary technique to LC-MS.
Integration of Multi-Omics Data in Mechanistic Studies
To gain a comprehensive, systems-level understanding of the biological effects of this compound, future research should move beyond single-target analyses and embrace multi-omics approaches.
A forward-looking research plan would involve:
Transcriptomics (RNA-Seq): Treating relevant cell models with the compound and performing RNA-sequencing would reveal its impact on the entire transcriptome. This can identify gene expression signatures, pinpoint modulated signaling pathways, and generate hypotheses about the compound's mechanism of action.
Proteomics and Phosphoproteomics: Quantitative proteomics can identify changes in protein abundance, while phosphoproteomics can map the compound's impact on kinase-driven signaling networks with high resolution. This is particularly relevant if the compound is found to be a kinase inhibitor.
Metabolomics: Analyzing the cellular metabolome after treatment can uncover shifts in metabolic pathways, such as glycolysis or amino acid metabolism, providing insights into the functional consequences of the compound's activity.
Integrative Analysis: The true power of this approach lies in the computational integration of these different omics datasets. nih.govnih.gov By combining information on gene expression, protein levels, and metabolite changes, researchers can construct detailed models of the compound's mechanism of action, identify biomarkers that predict sensitivity or resistance, and potentially uncover novel therapeutic applications. acs.org This integrated approach provides a holistic view that is essential for modern drug development. nih.gov
Q & A
Q. How are DNA damage mechanisms (e.g., double-strand breaks) detected and quantified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
